tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a thiazolidine ring and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves the reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride in the presence of formaldehyde and a coupling agent. The reaction is carried out in a polar aprotic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is optimized to be cost-effective and environmentally friendly. The reaction is often performed in a one-pot method, which reduces the number of steps and minimizes waste. The use of readily available raw materials and efficient reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .
Scientific Research Applications
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of dipeptidyl peptidase IV inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Uniqueness
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a thiazolidine ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
Biological Activity
Chemical Identity
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, with the CAS number 1822514-56-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It has a molecular formula of C13H22N2O3S and a molecular weight of 286.39 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anti-cancer properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study highlighted that certain thiazolidine derivatives displayed a COX-2 selectivity index, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
2. Anticancer Potential
The compound's structure suggests possible interactions with biological targets involved in cancer progression. Preliminary studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. These findings suggest that this compound may possess promising anticancer properties, warranting further investigation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes and receptors involved in inflammatory pathways and cellular proliferation.
Case Studies
Several case studies have been documented regarding the biological activity of thiazolidine derivatives:
- Study on Inflammation Models : In a carrageenan-induced paw edema model, thiazolidine derivatives demonstrated significant reduction in edema compared to control groups, with some exhibiting effects comparable to standard anti-inflammatory medications .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that certain thiazolidine compounds led to reduced viability and increased apoptosis rates, suggesting a potential role in cancer therapy .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
Properties
Molecular Formula |
C13H22N2O3S |
---|---|
Molecular Weight |
286.39 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3 |
InChI Key |
QHBQCPCBCCQUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.